molecular formula C13H9N3O2S B3053334 5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 53215-61-5

5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B3053334
CAS RN: 53215-61-5
M. Wt: 271.30
InChI Key: IMNZTFWQMZGNCI-FNORWQNLSA-N
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Description

5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as IDPD, is a heterocyclic compound with potential use in scientific research. It has been studied for its potential as an anticancer agent, as well as for its effects on cellular signaling pathways.

Scientific Research Applications

Colorimetric Sensor for Anions

The compound has been used as a colorimetric sensor for anions . Specifically, sensor 2, one of the 5-(1H-indol-3-yl)-pyrazolyl derivatives, shows a drastic change in absorption spectrum (around 335 nm) and color (from colorless to blue) upon the addition of F− ion due to the deprotonation of indole –NH proton .

Recognition of F− and CN− Ions

Sensor 4, another derivative, recognizes F− and CN− ions by a deprotonation mechanism, resulting in a visible color change of the solution .

Binding with Multiple Ions

In contrast to sensors 2 and 4, sensor 3 binds with F−, CN−, H2PO4−, AcO−, and PhCOO− ions exploiting hydrogen-bonding interaction. This results in the shifting of the absorption band to a longer wavelength and subsequent color change of the solution .

Recognition of F− Ion

Compound 5 recognizes F− without any visual color change. Its binding is studied by 1H NMR titration to acquire important information about the nature of binding between F− and 5 .

Development of Chemosensors

The compound has been used in the development of chemosensors for recognition and sensing of anions. This is a fast-growing and demanding area for chemists due to their profound applications in chemical, biological, and environmental processes .

Biological Activity and Protein Kinase C Inhibitors

Compounds containing indole, such as bisindolylmaleimides and indolocarbazoles, show biological activity and work as protein kinase C inhibitors .

properties

IUPAC Name

6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-11-9(12(18)16-13(19)15-11)5-7-6-14-10-4-2-1-3-8(7)10/h1-6H,(H3,15,16,17,18,19)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNZTFWQMZGNCI-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(NC(=S)NC3=O)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(NC(=S)NC3=O)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00418868
Record name MLS002695020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53215-61-5
Record name MLS002695020
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002695020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 2
5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 3
5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 4
5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 5
5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 6
Reactant of Route 6
5-((1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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